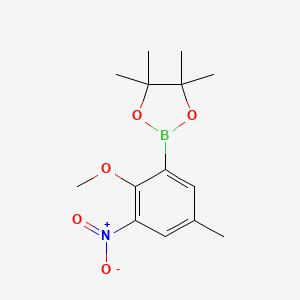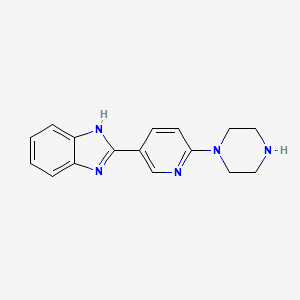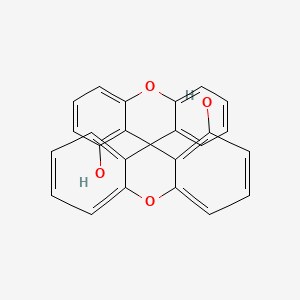
7-(hydroxymethyl)-4-phenylchromen-2-one
概要
説明
7-(hydroxymethyl)-4-phenylchromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit significant fluorescence properties, making them valuable in scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(hydroxymethyl)-4-phenylchromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For this compound, resorcinol and ethyl acetoacetate are commonly used starting materials, and the reaction is catalyzed by Lewis acids such as aluminum chloride or zinc chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and reduce production costs. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is increasingly common in industrial settings .
化学反応の分析
Types of Reactions
7-(hydroxymethyl)-4-phenylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: 7-Carboxy-4-phenylcoumarin.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
7-(hydroxymethyl)-4-phenylchromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of enzyme activities and cellular processes due to its fluorescence properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, optical brighteners, and other fluorescent materials.
作用機序
The mechanism of action of 7-(hydroxymethyl)-4-phenylchromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorescence properties allow it to act as a probe, binding to specific sites and emitting light upon excitation. This property is exploited in various biochemical assays to monitor enzyme activities and cellular processes .
類似化合物との比較
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its use as a choleretic drug.
7-Hydroxycoumarin: Exhibits significant biological activities, including anticoagulant and anticancer properties.
4-Methyl-7-oxy-glucoside coumarin: Effective in inhibiting the proliferation of breast cancer cells.
Uniqueness
7-(hydroxymethyl)-4-phenylchromen-2-one stands out due to its unique combination of a hydroxymethyl group and a phenyl group, which enhances its fluorescence properties and broadens its range of applications in scientific research and industry .
特性
分子式 |
C16H12O3 |
|---|---|
分子量 |
252.26 g/mol |
IUPAC名 |
7-(hydroxymethyl)-4-phenylchromen-2-one |
InChI |
InChI=1S/C16H12O3/c17-10-11-6-7-13-14(12-4-2-1-3-5-12)9-16(18)19-15(13)8-11/h1-9,17H,10H2 |
InChIキー |
KCXYXHZKCRSIPK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[ethyl(3-hydroxyphenyl)amino]acetate](/img/structure/B8600656.png)



![Benzo[b]thiophen-3-amine, 2-phenyl-](/img/structure/B8600687.png)


![3-[5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B8600703.png)




